molecular formula C7H9ClN2O2 B14037547 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B14037547
M. Wt: 188.61 g/mol
InChI Key: LCRPCRXRYZHZKK-UHFFFAOYSA-N
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Description

4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid: is a heterocyclic organic compound with the molecular formula C7H9ClN2O2 . It is characterized by a pyrazole ring substituted with a chlorine atom at the 4-position, an ethyl group at the 5-position, and a methyl group at the 1-position. This compound is known for its utility in the synthesis of various antimicrobial agents .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves a two-step process:

Industrial Production Methods: Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up and optimized for higher yields and efficiency. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with other nucleophiles.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions to form different derivatives.

    Esterification: The carboxylic acid group can react with alcohols to form esters.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Esterification: Alcohols and acid catalysts like sulfuric acid are used.

Major Products:

Scientific Research Applications

4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential antimicrobial properties and its role in inhibiting specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating bacterial infections.

    Industry: It is used in the production of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 4-chloro-5-ethyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets:

Comparison with Similar Compounds

  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
  • 4-chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid ethyl ester
  • 3-methyl-1H-pyrazole-5-carboxylic acid

Comparison:

Properties

Molecular Formula

C7H9ClN2O2

Molecular Weight

188.61 g/mol

IUPAC Name

4-chloro-5-ethyl-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C7H9ClN2O2/c1-3-4-5(8)6(7(11)12)9-10(4)2/h3H2,1-2H3,(H,11,12)

InChI Key

LCRPCRXRYZHZKK-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NN1C)C(=O)O)Cl

Origin of Product

United States

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